- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate, Molecules, 2007, 12(3), 673-678
Cas no 912556-91-3 (N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine)
912556-91-3 structure
Product Name:N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
CAS 번호:912556-91-3
MF:C18H16Cl2FN3O2
메가와트:396.242945671082
MDL:MFCD26383919
CID:1006173
Update Time:2024-10-26
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 화학적 및 물리적 성질
이름 및 식별자
-
- N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine
- 4-QUINAZOLINAMINE, N-(3-CHLORO-4-FLUOROPHENYL)-6-(3-CHLOROPROPOXY)-7-METHOXY-
- 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine
- N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-4-Quinazolinamine
- Gefitinib InterMediate B
- AK126834
- C18H16Cl2FN3O2
- LYHIGZLXZKJTPS-UHFFFAOYSA-N
- AMX10170
- ST2419654
- AX8248625
- Z5329
- N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-
- 4-[(3-Chloro-4-fluorophenyl)amino]-6-(3-chloropropoxy)-7-methoxyquinazoline
- 4-Quinazolinamin
- N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxy-4-quinazolinamine (ACI)
- N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
-
- MDL: MFCD26383919
- 인치: 1S/C18H16Cl2FN3O2/c1-25-16-9-15-12(8-17(16)26-6-2-5-19)18(23-10-22-15)24-11-3-4-14(21)13(20)7-11/h3-4,7-10H,2,5-6H2,1H3,(H,22,23,24)
- InChIKey: LYHIGZLXZKJTPS-UHFFFAOYSA-N
- 미소: FC1C(Cl)=CC(NC2C3C(=CC(=C(C=3)OCCCCl)OC)N=CN=2)=CC=1
계산된 속성
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 6
- 중원자 수량: 26
- 회전 가능한 화학 키 수량: 7
- 복잡도: 437
- 토폴로지 분자 극성 표면적: 56.3
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 보안 정보
- 신호어:Warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 저장 조건:Keep in dark place,Inert atmosphere,2-8°C
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848439-100mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 97% | 100mg |
¥1,016.10 | 2022-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N58330-100mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 100mg |
¥956.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N58330-250mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 250mg |
¥1526.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N848439-25mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 97% | 25mg |
¥421.20 | 2022-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N195785-100mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 100mg |
¥575.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N195785-25mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 25mg |
¥241.90 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM231-100mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 100mg |
533CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LM231-250mg |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine |
912556-91-3 | 97% | 250mg |
1098CNY | 2021-05-08 | |
| Chemenu | CM118511-1g |
4-[(3-Chloro-4-fluorophenyl)amino]-6-(3-chloropropoxy)-7-methoxyquinazoline |
912556-91-3 | 97% | 1g |
$468 | 2021-08-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD248625-100mg |
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine |
912556-91-3 | 97% | 100mg |
¥460.0 | 2024-04-17 |
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Isopropanol ; rt; rt → reflux; 3 h, reflux; overnight, cooled
참조
합성 방법 2
반응 조건
1.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
1.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
참조
- Study on synthetic method of antineoplastic gefitinib, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184
합성 방법 3
반응 조건
1.1 Solvents: Acetic acid ; rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
참조
- Quinazoline-1-deoxynojirimycin hybrids as high active dual inhibitors of EGFR and α-glucosidase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4309-4313
합성 방법 4
반응 조건
1.1 Solvents: Isopropanol ; 3 h, reflux; reflux → rt
참조
- Synthesis of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), Zhongguo Yaowu Huaxue Zazhi, 2005, 15(1), 39-41
합성 방법 5
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Chloroform ; 7 - 8 h, rt → reflux
1.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
1.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
참조
- A Convenient and Easy Purification Approach to High-Yield Synthesis of Gefitinib as an Anticancer Agent from Isovaniline, Pharmaceutical Chemistry Journal, 2014, 48(8), 520-524
합성 방법 6
반응 조건
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 12 h, reflux
2.1 Solvents: Isopropanol
2.1 Solvents: Isopropanol
참조
- Study on synthesis process of gefitinib, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364
합성 방법 7
반응 조건
1.1 Reagents: Phosphorus oxychloride ; 90 °C
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; reflux
3.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
2.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; reflux
3.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
참조
- Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3637-3640
합성 방법 8
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; reflux
2.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
2.1 Reagents: Triethylamine Solvents: Isopropanol ; rt
참조
- Novel EGFR inhibitors prepared by combination of dithiocarbamic acid esters and 4-anilinoquinazolines, Bioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3637-3640
합성 방법 9
반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ; rt; rt → reflux; 4 h, reflux
2.1 Solvents: Isopropanol ; rt; rt → reflux; 3 h, reflux; overnight, cooled
2.1 Solvents: Isopropanol ; rt; rt → reflux; 3 h, reflux; overnight, cooled
참조
- Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate, Molecules, 2007, 12(3), 673-678
합성 방법 10
반응 조건
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Acetic acid , Water ; cooled; 2 - 4 h, 35 - 40 °C
1.2 Reagents: Water
2.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
3.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Water
2.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
3.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
참조
- Study on synthetic method of antineoplastic gefitinib, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184
합성 방법 11
반응 조건
1.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ; 20 h, 10 °C
참조
- Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC, Organic Process Research & Development, 2022, 26(5), 1470-1485
합성 방법 12
반응 조건
1.1 Solvents: Isopropanol
참조
- Study on synthesis process of gefitinib, Huaxi Yaoxue Zazhi, 2012, 27(4), 362-364
합성 방법 13
반응 조건
1.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
1.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
1.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
1.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
참조
- Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis, Bioorganic & Medicinal Chemistry Letters, 2021, 48,
합성 방법 14
반응 조건
1.1 Solvents: Acetic acid ; 3 h, reflux
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
참조
- Synthesis of gefitinib, Guangzhou Huagong, 2010, 38(12), 154-156
합성 방법 15
반응 조건
1.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Water ; 30 min, rt → 60 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
2.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
2.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
2.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
참조
- Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis, Bioorganic & Medicinal Chemistry Letters, 2021, 48,
합성 방법 16
반응 조건
1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; rt → 45 °C; 20 min, 40 - 45 °C; 45 °C → 60 °C; 50 - 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
2.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, 50 - 60 °C; 2 h, 50 - 60 °C; 60 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Acetic acid Solvents: Toluene ; 30 min, rt → 95 °C
2.2 Solvents: Acetic acid ; 3 h, 130 °C; 130 °C → rt
2.3 Reagents: Ammonia Solvents: Water ; pH 9, cooled
참조
- Study on synthetic method of antineoplastic gefitinib, Huaxue Yanjiu Yu Yingyong, 2013, 25(8), 1180-1184
합성 방법 17
반응 조건
1.1 Solvents: Acetic acid , Toluene , Dimethylacetamide ; rt → 40 °C; 15 min, 35 - 40 °C; 35 °C → 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
2.1 Solvents: Acetic acid ; rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
2.2 Reagents: Water ; cooled
2.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 13
2.1 Solvents: Acetic acid ; rt → 130 °C; 30 min, 130 °C; 130 °C → 25 °C
2.2 Reagents: Water ; cooled
2.3 Reagents: Ammonia Solvents: Water ; 30 min, pH 9 - 10, cooled
참조
- Quinazoline-1-deoxynojirimycin hybrids as high active dual inhibitors of EGFR and α-glucosidase, Bioorganic & Medicinal Chemistry Letters, 2017, 27(18), 4309-4313
합성 방법 18
반응 조건
1.1 Reagents: Formamide ; rt → reflux; 6 h, reflux
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ; 7 - 8 h, rt → reflux
2.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
1.2 Reagents: Water
2.1 Reagents: Thionyl chloride Solvents: Chloroform ; 7 - 8 h, rt → reflux
2.2 Solvents: Isopropanol ; 10 °C; 2 h, 10 °C → reflux
참조
- A Convenient and Easy Purification Approach to High-Yield Synthesis of Gefitinib as an Anticancer Agent from Isovaniline, Pharmaceutical Chemistry Journal, 2014, 48(8), 520-524
합성 방법 19
반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 25 °C; 4 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 25 °C
2.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ; 20 h, 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 10 min, 25 °C
2.1 Reagents: Tripotassium phosphate Solvents: N-Methyl-2-pyrrolidone ; 20 h, 10 °C
참조
- Manufacturable Process of a Novel EGFR Inhibitor (Larotinib) for the Treatment of ESCC, Organic Process Research & Development, 2022, 26(5), 1470-1485
합성 방법 20
반응 조건
1.1 Reagents: Acetic acid Solvents: Toluene ; 3 h, reflux
2.1 Solvents: Acetic acid ; 3 h, reflux
2.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
2.1 Solvents: Acetic acid ; 3 h, reflux
2.2 Reagents: Ammonia Solvents: Water ; pH 9, cooled
참조
- Synthesis of gefitinib, Guangzhou Huagong, 2010, 38(12), 154-156
합성 방법 21
반응 조건
1.1 Reagents: Triethylamine , Phosphorus oxychloride Solvents: Toluene ; reflux
2.1 Solvents: Isopropanol ; reflux
2.1 Solvents: Isopropanol ; reflux
참조
- Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5385-5388
합성 방법 22
반응 조건
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Acetic acid , Water ; 2 h, rt
2.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Water ; 30 min, rt → 60 °C
3.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
3.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
2.1 Reagents: Zinc , Ammonium chloride Solvents: Ethanol , Water ; 30 min, rt → 60 °C
3.1 Catalysts: Acetic acid Solvents: Toluene ; rt → 110 °C; 4 h, 105 - 110 °C
3.2 Catalysts: Acetic acid ; rt → 130 °C; 4 h, 125 - 130 °C; 130 °C → rt
3.3 Reagents: Ammonia Solvents: Water ; pH 9, 0 °C
참조
- Synthesis and biological evaluation of selenogefitinib for reducing bleomycin-induced pulmonary fibrosis, Bioorganic & Medicinal Chemistry Letters, 2021, 48,
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Raw materials
- 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride
- 2-Amino-5-(3-chloropropoxy)-4-methoxybenzoic acid methylester
- (dimethoxymethyl)dimethylamine
- 4(3H)-Quinazolinone, 6-(3-hydroxypropoxy)-7-methoxy-
- 5-(3-chloropropoxy)-4-methoxy-2-nitro Benzonitrile
- 3-Chloro-4-fluoroaniline
- 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
- Benzonitrile, 3-(3-chloropropoxy)-4-methoxy-
- Formamide
- FAAH-IN-2
- 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline
- Benzonitrile, 2-amino-5-(3-chloropropoxy)-4-methoxy-
- Methanimidamide, N'-[4-(3-chloropropoxy)-2-cyano-5-methoxyphenyl]-N,N-dimethyl-
- Quinazoline, 4-chloro-6-(3-chloropropoxy)-7-methoxy-, hydrochloride (1:1)
- Methanimidamide, N'-(3-chloro-4-fluorophenyl)-N,N-dimethyl-
- Benzamide, 2-amino-5-(3-chloropropoxy)-4-methoxy-
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine Preparation Products
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:912556-91-3)N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
주문 번호:A860559
인벤토리 상태:in Stock
재다:1g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 08:24
가격 ($):250.0
Email:sales@amadischem.com
N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine 관련 문헌
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
912556-91-3 (N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine) 관련 제품
- 184475-70-5(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate hydrochloride)
- 788136-89-0(4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate)
- 295330-62-0(6-(Benzyloxy)-4-(3-chloro-4-fluoroanilino)quinazolin-7(1H)-one)
- 913819-12-2(N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(phenylmethoxy)-4-quinazolinamine)
- 153437-03-7(4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxy-,monohydrochloride)
- 847949-56-8(3-DesMorpholinyl-3-hydroxyethylaMino Gefitinib)
- 402855-01-0(N4-(3-Chloro-4-fluorophenyl)-7-(2-methoxyethoxy)-quinazoline-4,6-diamine)
- 612501-52-7(4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol)
- 184475-71-6(FAAH-IN-2)
- 655247-75-9(4-Quinazolinamine,6-(3-aminopropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxy-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:912556-91-3)N-(3-chloro-4-fluoro-phenyl)-6-(3-chloropropoxy)-7-methoxy-quinazolin-4-amine
순결:99%
재다:1g
가격 ($):250.0